N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide

Description

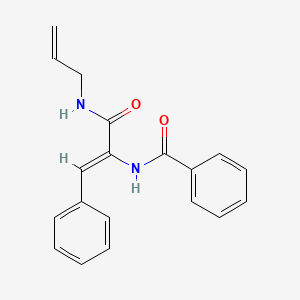

The compound N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide features a benzamide core linked to a substituted vinyl group. The vinyl moiety is functionalized with an allylamine-derived carbonyl group (allylamino carbonyl) and a phenyl substituent. The allylamino group may act as a directing group in C–H activation processes, similar to N,O-bidentate systems described in other benzamide derivatives .

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C19H18N2O2/c1-2-13-20-19(23)17(14-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h2-12,14H,1,13H2,(H,20,23)(H,21,22)/b17-14- |

InChI Key |

VWIFHKQIIBFOPN-VKAVYKQESA-N |

Isomeric SMILES |

C=CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C=CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide typically involves the condensation of benzamide with an appropriate allylamine derivative under controlled conditions. One common method involves the use of a catalyst such as LDA (lithium diisopropylamide) in a solvent like THF (tetrahydrofuran) at elevated temperatures (around 40°C) for 24 hours . The reaction may also involve the use of other reagents like methyl sulfides for direct alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: N-bromosuccinimide (NBS), various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

Synthesis of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and condensation reactions. The general synthetic pathway includes:

- Starting Materials : The synthesis begins with readily available aromatic amines and α,β-unsaturated carbonyl compounds.

- Reagents : Common reagents include acetic anhydride for acetylation and various catalysts to facilitate the reaction.

- Yield : The overall yield can vary but is generally optimized through reaction conditions such as temperature and solvent choice.

Biological Activities

This compound exhibits several promising biological activities:

Anticancer Activity

Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study evaluated its effects on human lung cancer (A549 cell line), demonstrating significant cytotoxicity with an IC50 value indicating potent activity against tumor cells .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate that it possesses moderate antibacterial properties, making it a candidate for further development in treating infections .

Neuropharmacological Effects

Inhibition of glycine transporters (GlyT1) by phenalkylamine derivatives has been linked to potential therapeutic effects in treating neurological disorders. This mechanism is relevant for compounds structurally similar to this compound, suggesting its potential role in managing conditions like schizophrenia and pain disorders .

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating the caspase cascade, leading to cytochrome c release and caspase-9 activation . This process can be inhibited by caspase inhibitors, highlighting the compound’s role in regulating cell death pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural analogs and their key differences:

Biological Activity

N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and antifungal applications. This article reviews the synthesis, biological activity, and toxicity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate amine and carbonyl precursors, leading to the formation of the benzamide structure. The incorporation of the allylamine moiety enhances its biological activity by potentially improving binding interactions with biological targets.

Insecticidal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant insecticidal properties. For instance, a series of benzamide derivatives were evaluated against various pests, including Mythimna separate and Helicoverpa armigera. The results indicated that certain derivatives showed over 70% lethality at concentrations of 500 mg/L .

Table 1: Insecticidal Activity of Benzamide Derivatives

| Compound | Target Pest | Lethality (%) at 500 mg/L |

|---|---|---|

| 14q | Mythimna separate | 70 |

| 14h | Helicoverpa armigera | 65 |

| 14e | Ostrinia nubilalis | 60 |

Antifungal Activity

In addition to insecticidal properties, this compound has shown promising antifungal activities. Compounds derived from similar structures demonstrated inhibition rates against Pyricularia oryae reaching up to 77.8% .

Table 2: Antifungal Activity Against Various Fungi

| Compound | Fungal Target | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14e | Alternaria solani | 55.6 |

| 14k | Gibberella zeae | 66.7 |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The zebrafish embryo model is frequently employed for preliminary toxicity screening. For instance, compound 14h exhibited an LC50 value of approximately 14.01 mg/L, indicating moderate toxicity but potential for further optimization .

Table 3: Toxicity Data from Zebrafish Embryo Tests

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| 14h | 14.01 | Moderate |

| 14f | 20.58 | Low |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interaction with specific enzymatic pathways or cellular receptors. For example, studies on related benzamides suggest that they may inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission, which could explain some of their activity profiles .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzamide derivatives in agricultural applications:

- Study on Insecticidal Efficacy : A study found that specific derivatives demonstrated over 80% mortality against target pests within a week of application.

- Antifungal Application : Another research highlighted the effectiveness of these compounds in controlling fungal infections in crops, significantly reducing disease incidence compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via condensation reactions. For example, hydrazine hydrate is reacted with oxazolone intermediates in ethanol under reflux, followed by recrystallization from methanol. Subsequent steps involve coupling with substituted aldehydes (e.g., 4-chlorobenzaldehyde, 2-fluorobenzaldehyde) to form thiazolidinone or oxadiazole derivatives. Key reaction parameters include reflux duration (30 minutes to 4 hours), stoichiometric ratios (e.g., 1:2 for hydrazine), and solvent selection (ethanol, methanol) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups such as carbonyl (C=O, 1680–1720 cm⁻¹), amide (N–H, ~3300 cm⁻¹), and thiazolidinone rings (C–S, ~650 cm⁻¹) .

- 1H NMR : Key signals include vinyl protons (δ 5.2–6.5 ppm), allyl groups (δ 3.8–4.2 ppm), and aromatic protons (δ 7.2–8.1 ppm) .

- HPLC : Retention times (e.g., 7.6–12.5 minutes) are used to assess purity, with mobile phases optimized for polar derivatives .

- HR-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. How are melting points and solubility data interpreted for quality control?

- Methodological Answer : Melting points (e.g., 200–222°C) are determined via open-end capillary methods and cross-referenced with literature to confirm crystalline purity. Solubility is tested in DMSO (for biological assays) or ethanol (for recrystallization), with deviations >2°C indicating impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with variable substituents?

- Electron-withdrawing groups (e.g., 4-Cl, 4-F) improving reactivity via resonance stabilization.

- Solvent polarity : Ethanol outperforms DMF for hydrazone formation.

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate cyclization.

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves byproducts like dibenzoyl derivatives .

Q. How do computational methods predict biological interactions and stability?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., COVID-19 main protease) using flexible ligand parameters and grid boxes centered on active sites. Affinity scores (<−7 kcal/mol suggest strong binding) .

- DFT calculations : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps <4 eV indicate reactivity). Fukui functions identify nucleophilic/electrophilic sites .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) using CrystalExplorer, with 2D fingerprint plots validating crystallographic data .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- X-ray crystallography : Resolves ambiguous NOEs or coupling constants by providing absolute configuration (e.g., C16–H16B···O2 hydrogen bonds in ).

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., allyl vs. vinyl groups) and confirms connectivity .

- Isotopic labeling : Deuterated solvents (DMSO-d6) clarify exchangeable protons in amide regions .

Q. What experimental designs are used to evaluate antimicrobial and anti-inflammatory activity?

- Methodological Answer :

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines). Derivatives with 4-fluorobenzylidene show MICs of 8–16 µg/mL .

- Anti-inflammatory models : Carrageenan-induced paw edema in rats (dose: 50–100 mg/kg), with indomethacin as a positive control. Activity correlates with reduced COX-2 expression .

Q. How to perform structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Substituent variation : Compare 4-Cl (compound 21, MIC = 8 µg/mL) vs. 4-F (compound 23, MIC = 16 µg/mL) to assess halogen effects .

- Scaffold hopping : Replace thiazolidinone with oxadiazole () to evaluate ring rigidity on binding.

- Pharmacophore mapping : Overlay docking poses to identify critical hydrogen bond donors (e.g., NH of benzamide) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across similar derivatives?

- Methodological Answer :

- Dose-response curves : Confirm linearity (R² > 0.95) to rule out false positives.

- Cytotoxicity assays : Use MTT tests on HEK-293 cells to distinguish selective activity (e.g., compound 22’s IC50 = 50 µM vs. MIC = 8 µg/mL) .

- Batch variability : Re-synthesize low-yield derivatives (e.g., compound 17, 29%) with strict anhydrous conditions .

Q. Why do computational binding scores sometimes conflict with experimental IC50 values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.